molecular formula C22H13Cl2N3O2S B11125210 (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11125210
M. Wt: 454.3 g/mol
InChI Key: NAKGMNPVXIPYSG-YBFXNURJSA-N
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Description

This compound is a complex heterocyclic molecule with a thiazole-triazole fused ring system. Its chemical structure consists of a furan ring, a thiazole ring, and a triazole ring, all connected through various functional groups. The compound’s systematic name is quite a mouthful, but let’s break it down:

  • The furan ring contributes aromaticity and reactivity.
  • The thiazole ring contains a sulfur atom and a nitrogen atom, making it an important pharmacophore.
  • The triazole ring is another five-membered heterocycle with three nitrogen atoms.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production:

  • While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the furan or thiazole ring, leading to various derivatives.

    Reduction: Reduction of the triazole ring could yield different analogs.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

    Common Reagents: Reagents like hydrazine, sodium borohydride, and various oxidants are relevant.

    Major Products: These reactions can yield diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent due to its heterocyclic scaffold.

    Biological Studies: The compound’s interactions with enzymes, receptors, or DNA are of interest.

    Materials Science: Its unique structure may find applications in materials, such as organic semiconductors.

Mechanism of Action

    Target Identification: Investigate which cellular components (enzymes, receptors) interact with the compound.

    Pathways: Explore signaling pathways affected by the compound.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H13Cl2N3O2S

Molecular Weight

454.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H13Cl2N3O2S/c1-12-2-4-13(5-3-12)20-25-22-27(26-20)21(28)19(30-22)11-15-7-9-18(29-15)16-8-6-14(23)10-17(16)24/h2-11H,1H3/b19-11+

InChI Key

NAKGMNPVXIPYSG-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)SC3=N2

Origin of Product

United States

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